molecular formula C18H20N2O4S2 B5960134 2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

Cat. No.: B5960134
M. Wt: 392.5 g/mol
InChI Key: VJIHLWJOOVQXFN-UHFFFAOYSA-N
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Description

2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide is a chemical compound with the molecular formula C18H20N2O4S2 and a molecular weight of 392.4924 g/mol . This compound is characterized by the presence of a benzamide core substituted with a methylsulfanyl group and a morpholinylsulfonylphenyl group.

Properties

IUPAC Name

2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-25-17-5-3-2-4-16(17)18(21)19-14-6-8-15(9-7-14)26(22,23)20-10-12-24-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIHLWJOOVQXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Attachment of the Morpholinylsulfonylphenyl Group: This step involves the sulfonylation of the benzamide core with morpholine derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Scientific Research Applications

2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar compounds to 2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide include:

    2-methylsulfanyl-N-(4-morpholin-4-ylphenyl)benzamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    N-(4-morpholin-4-ylsulfonylphenyl)benzamide: Lacks the methylsulfanyl group, potentially altering its chemical properties and applications.

    2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide: Contains a pyridine ring, which may confer different chemical and biological properties.

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